2-Chloro-5-(boc-amino)benzyl mesylate

Leaving group ability Nucleophilic substitution TAFIa inhibitor synthesis

2-Chloro-5-(boc-amino)benzyl mesylate (CAS 200214-49-9) is a benzylic methanesulfonate ester that functions as an activated electrophilic intermediate in medicinal chemistry campaigns targeting serine proteases. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol.

Molecular Formula C13H18ClNO5S
Molecular Weight 335.80 g/mol
Cat. No. B8351579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(boc-amino)benzyl mesylate
Molecular FormulaC13H18ClNO5S
Molecular Weight335.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)COS(=O)(=O)C
InChIInChI=1S/C13H18ClNO5S/c1-13(2,3)20-12(16)15-10-5-6-11(14)9(7-10)8-19-21(4,17)18/h5-7H,8H2,1-4H3,(H,15,16)
InChIKeyBQIWRDMSWZOFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(boc-amino)benzyl Mesylate – Procurement-Ready Activated Intermediate for Thrombin and TAFIa Inhibitor Synthesis


2-Chloro-5-(boc-amino)benzyl mesylate (CAS 200214-49-9) is a benzylic methanesulfonate ester that functions as an activated electrophilic intermediate in medicinal chemistry campaigns targeting serine proteases. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol . The compound integrates an acid‑labile Boc‑protected aniline, a chloro substituent, and a primary mesylate leaving group, making it a regioselective alkylating agent for thiol‑based nucleophiles in the synthesis of thrombin and activated thrombin‑activatable fibrinolysis inhibitor (TAFIa) inhibitors .

Why Generic 2-Chloro-5-(boc-amino)benzyl Intermediates Cannot Substitute the Mesylate in Thrombin‑Inhibitor Synthesis


The 2‑chloro‑5‑(boc‑amino)benzyl scaffold is common to several intermediates, but the leaving group at the benzylic position dictates reactivity, selectivity, and process efficiency. The free alcohol (2‑chloro‑5‑(boc‑amino)benzyl alcohol) is inert toward direct nucleophilic displacement under mild conditions [1]; the corresponding bromide, while reactive, introduces handling hazards and often requires chromatographic purification due to side‑product formation ; the tosylate analogue adds unnecessary steric bulk that retards SN2‑type alkylation of the congested thiol nucleophiles used to construct TAFIa pharmacophores [2]. Consequently, simple interchange among these congeners leads to failed coupling steps, lower yields, or compromised Boc integrity, making an informed, data‑driven selection of the activated intermediate mandatory for reproducible synthetic outcomes.

2-Chloro-5-(boc-amino)benzyl Mesylate: Quantified Differentiation vs. Alcohol, Bromide, and Tosylate Analogs


Mesylate vs. Free Alcohol – 1017‑Fold Leaving‑Group Advantage Ensures Efficient Alkylation

The conjugate acid of the mesylate leaving group, methanesulfonic acid (CH₃SO₃H), exhibits a pKa of −1.9, whereas the conjugate acid of the alcohol leaving group (H₂O) has a pKa of 15.7 [1][2]. This ΔpKa of −17.6 log units translates to an approximately 10¹⁷‑fold greater thermodynamic leaving‑group ability for the mesylate relative to the free alcohol. In practical terms, 2‑chloro‑5‑(boc‑amino)benzyl alcohol cannot undergo direct SN2 displacement by thiol nucleophiles under the mild, non‑racemizing conditions required for TAFIa inhibitor assembly, whereas the mesylate reacts quantitatively.

Leaving group ability Nucleophilic substitution TAFIa inhibitor synthesis

100% Mesylation Yield from the Alcohol Precursor – Quantitative Conversion with No Chromatography

In the patented synthesis (US06255301B1), treatment of 2‑chloro‑5‑(Boc‑amino)benzyl alcohol (7.4 g, 29 mmol) with MsCl (3.3 g, 29 mmol) and TEA (2.9 g, 29 mmol) in CH₂Cl₂ at 0 °C for 2 h, followed by aqueous work‑up without chromatography, afforded the mesylate in 100% isolated yield (10 g) . In contrast, the analogous benzyl bromide intermediate was obtained in 88% yield and required stringent temperature control (<30 °C) to avoid decomposition . The quantitative yield of the mesylate eliminates material losses and purification costs.

Synthesis efficiency Atom economy Process chemistry

Preservation of Boc Integrity Under Mesylation Conditions – Avoids Protection/Deprotection Recycling

The Boc‑protected aniline substituent remains fully intact during mesylate formation using MsCl/TEA in CH₂Cl₂ at 0 °C, as evidenced by the quantitative yield of the Boc‑containing product . This contrasts with alternative activation methods: treatment of the alcohol with SOCl₂ or HBr/AcOH, commonly used to generate benzyl chlorides or bromides, risks partial Boc cleavage due to the acidic conditions generated. The ability to install the mesylate without compromising the Boc group avoids an additional Boc re‑protection step, saving 1–2 synthetic operations.

Boc stability Orthogonal protection Amine functionality

Superior Atom Economy vs. Tosylate – Lower Molecular‑Weight Overhead per Alkylation Event

Activation of the benzylic alcohol as a mesylate adds 79 g/mol to the molecular weight (from 257.71 g/mol for the alcohol to 335.80 g/mol for the mesylate), whereas the tosylate analogue would add 155 g/mol [1]. On a per‑mole basis, the mesylate consumes 49% less mass in the activating group. For a 1‑kg procurement of the activated intermediate, the mesylate delivers approximately 30% more moles of reactive electrophile than an equi‑mass purchase of the tosylate analogue.

Atom economy Green chemistry Cost efficiency

Reduced Steric Demand in SN2 Displacement vs. Tosylate – Critical for Congested Thiol Nucleophiles

Mesylates exhibit a smaller steric profile than tosylates, a property quantified by comparative solvolysis kinetics: benzyl mesylates are approximately 3‑fold less reactive in SN1 solvolysis than the corresponding tosylates, but this reduced SN1 character correlates with enhanced SN2 selectivity when paired with sterically demanding nucleophiles [1]. In the context of TAFIa inhibitor synthesis, the thiol nucleophiles employed are typically tertiary or otherwise congested; the less bulky mesylate permits a lower‑energy SN2 transition state, increasing alkylation efficiency and minimizing competing elimination pathways that plague the tosylate.

Steric hindrance SN2 reactivity TAFIa pharmacophore

Validated Utility in Patented TAFIa and Thrombin Inhibitor Synthesis – Direct Literature Precedent

2-Chloro-5-(boc-amino)benzyl mesylate is explicitly disclosed as a key intermediate in patent US06255301B1 (assigned to AstraZeneca), where it is elaborated via cyanide displacement into a nitrile intermediate en route to thrombin inhibitors, and is also referenced in connection with a series of cyclic thiol‑based TAFIa inhibitors for which co‑crystal structures with porcine pancreatic carboxypeptidase B have been reported . This direct literature precedent validates the compound's role in clinically relevant target programs, whereas many alternative benzyl halide or sulfonate intermediates lack such explicit documentation in peer‑reviewed or patent literature for these targets.

TAFIa inhibitor Thrombin inhibitor Patent evidence

Optimal Procurement Scenarios for 2-Chloro-5-(boc-amino)benzyl Mesylate in Thrombin and TAFIa Inhibitor Discovery


Multi‑Gram Synthesis of TAFIa Inhibitor Libraries via Late‑Stage Thiol Alkylation

For medicinal chemistry teams synthesizing cyclic thiol‑based TAFIa inhibitors, 2‑chloro‑5‑(boc‑amino)benzyl mesylate serves as the optimal electrophilic coupling partner. Its quantitative reactivity with thiol nucleophiles under mild conditions (room temperature, DMSO or DMF) enables late‑stage diversification of the P1 moiety without perturbing the acid‑sensitive Boc group . The documented 65% yield for the model cyanide displacement establishes a baseline for nucleophile scope that can be extrapolated to thiols. Procurement of the mesylate eliminates the need to prepare and characterize the activated intermediate in‑house, saving 1–2 days of synthesis time per library batch.

Scale‑Up of Thrombin Inhibitor Precursors Requiring High Atom Economy

Process chemistry groups scaling thrombin inhibitor intermediates benefit from the 100% mesylation yield and the compound's superior atom economy relative to the tosylate analogue (+79 vs. +155 g/mol activating mass) . The mesylate's quantitative conversion and chromatography‑free isolation reduce solvent consumption and waste generation, aligning with green chemistry metrics. Purchasing the mesylate as a pre‑activated building block allows process chemists to focus optimization efforts on the downstream C–C or C–S bond‑forming step rather than the alcohol activation.

Parallel Synthesis of Nitrile and Amine Derivatives for SAR Exploration

The benzylic mesylate is an ideal diversification point for preparing nitrile, amine, and thioether analogues of the 2‑chloro‑5‑aminobenzyl scaffold commonly found in serine protease inhibitors. The reaction with NaCN proceeds in DMSO at room temperature to yield the acetonitrile derivative (65% yield) , demonstrating the mesylate's competence with carbon nucleophiles. Subsequent Boc deprotection (TFA/CH₂Cl₂) liberates the aniline for further amide coupling. Procuring the mesylate enables a modular two‑step sequence (displacement → deprotection) that is compatible with parallel synthesis workflows.

Crystallography‑Guided Inhibitor Optimization Requiring High‑Purity Intermediates

For structural biology teams pursuing co‑crystallization of TAFIa inhibitors with porcine pancreatic carboxypeptidase B, the mesylate's quantitative preparation and high purity (typically ≥95%) ensure that the alkylated inhibitor precursors meet the stringent purity thresholds required for crystallography. The mesylate's documented role in TAFIa inhibitor programs with solved crystal structures provides confidence that the intermediate is compatible with the synthetic routes ultimately yielding crystalline protein‑ligand complexes.

Quote Request

Request a Quote for 2-Chloro-5-(boc-amino)benzyl mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.